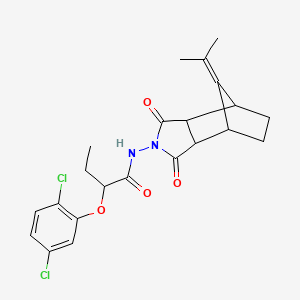![molecular formula C30H39NO6 B6035367 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE](/img/structure/B6035367.png)
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE is a complex organic compound with a unique structure that includes both ethoxy and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 3,4-DIETHOXYPHENYLACETYL intermediate: This can be achieved through the reaction of 3,4-diethoxybenzaldehyde with an appropriate acetylating agent under acidic or basic conditions.
Coupling with 3,4-DIMETHOXYPHENETHYLAMINE: The intermediate is then reacted with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: Potential to intercalate with DNA, affecting gene expression and cell proliferation.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features.
3,4-Diethoxyphenylacetic acid: Shares the ethoxy functional groups.
Uniqueness
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE is unique due to its combination of ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-[2-(3,4-dimethoxyphenyl)ethylimino]-5,5-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO6/c1-7-36-26-12-10-21(17-28(26)37-8-2)15-23(32)29-22(18-30(3,4)19-24(29)33)31-14-13-20-9-11-25(34-5)27(16-20)35-6/h9-12,16-17,32H,7-8,13-15,18-19H2,1-6H3/b29-23-,31-22? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOPFCJKGBIXED-JBOSNVJWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=NCCC3=CC(=C(C=C3)OC)OC)CC(CC2=O)(C)C)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NCCC3=CC(=C(C=C3)OC)OC)CC(CC2=O)(C)C)/O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[2-(3-fluorobenzyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6035299.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6035301.png)
![ethyl N-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)glycinate](/img/structure/B6035306.png)
![N-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide](/img/structure/B6035324.png)
![4-[(2-phenoxybutanoyl)amino]benzamide](/img/structure/B6035326.png)
![1-(2-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6035329.png)
![4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-2-ethoxy-6-iodophenol](/img/structure/B6035331.png)
![N-[1-(2-furylmethyl)-4-piperidinyl]-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinamine](/img/structure/B6035341.png)
![1-(3-{1-[(3-chloro-1-benzothien-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6035348.png)

![(2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B6035355.png)
![methyl 4-[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B6035362.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6035377.png)
